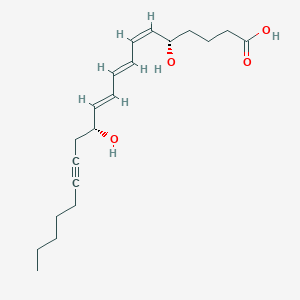

3-Ethyl-2-(4-hydroxyphenyl)-1-methyl-1H-inden-6-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . It’s a small molecule with a chemical formula of C15H14N2O2 .

Synthesis Analysis

The synthesis of such compounds often involves various classes of two-component and multi-component organic reactions . Orthoesters, which are esters of orthoacids, are often used as valuable and efficient substrates in these reactions .Molecular Structure Analysis

Esters have the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom . The molecular structure of this compound is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis

The chemistry of 3-acetyl-4-hydroxyquinolin-2(1H)-ones has attracted increased attention in both synthetic organic and medicinal chemistry . This account summarizes the results from the literature focusing on synthesis of 3-acetyl-4-hydroxyquinolin-2(1H)-ones as well as their reactions .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Synthesis of Coronafacic Acid : The compound was utilized in the synthesis of (±)-coronafacic acid, demonstrating its role in complex chemical transformations. This process involved a series of reactions including Wessely oxidation and intramolecular Diels–Alder reactions, highlighting its utility in organic synthesis (Yates et al., 1993).

Biotransformations by Enzymes : The compound, or closely related analogs, has been shown to undergo biotransformations catalyzed by enzymes like 4-Ethylphenol Methylenehydroxylase from Pseudomonas putida. This suggests its potential application in biocatalysis and enzymatic reactions (Hopper & Cottrell, 2003).

Molecular Structure Studies : It has been used in studies focusing on the crystal and molecular structures of certain compounds, aiding in the understanding of chemical properties and interactions (Kaur et al., 2012).

Synthesis of Pharmaceutical Compounds : The compound has been used as a starting material in the synthesis of novel pharmaceutical compounds, indicating its significance in medicinal chemistry (郭瓊文, 2006).

Biological Activities

Antibacterial and Antifungal Properties : A derivative of the compound was evaluated for its antibacterial, antifungal, and antioxidant activities, indicating potential therapeutic applications (Koparır et al., 2013).

Dopamine Receptor Ligands : The compound has been used in the synthesis of derivatives that act as dopamine receptors ligands, suggesting its role in neuropharmacology (Claudi et al., 1996).

Optical and Nonlinear Properties : Its derivatives have been studied for their optical nonlinear properties, which could have implications in materials science and optics (Abdullmajed et al., 2021).

Applications in Organic Chemistry

Synthesis of Coumarin and Chromene Derivatives : Its structural analogs were used in the synthesis of coumarin and chromene derivatives, showcasing its versatility in organic synthesis (Velikorodov & Imasheva, 2008).

Cyclization Reactions : The compound's analogs were involved in cyclization reactions to yield quinolin-8-ols and tetrahydroquinolin-8-ols, demonstrating its utility in creating complex heterocyclic structures (Uchiyama et al., 1998).

Antimitotic Agents : Derivatives of this compound have been investigated as antimitotic agents, highlighting its potential in cancer research (Temple & Rener, 1992).

Antimicrobial and Antiradical Activity : It has been used in synthesizing compounds with antimicrobial and antiradical activities, indicating its role in the development of new therapeutic agents (Čižmáriková et al., 2020).

Tautomerism Studies : Analogs of this compound have been used in studies of tautomerism, aiding in the understanding of this chemical phenomenon (Sridharan et al., 2004).

Synthesis of Bridged 3-Benzazepine Derivatives : It has been utilized in the synthesis of bridged 3-benzazepine derivatives, showing its application in creating conformationally restricted dopamine analogues (Gentles et al., 1991).

Synthesis of Cyclic Peroxides : Derivatives were used in the synthesis of cyclic peroxides, demonstrating their utility in creating complex organic molecules (Qian et al., 1992).

Propriétés

Numéro CAS |

24643-97-8 |

|---|---|

Nom du produit |

3-Ethyl-2-(4-hydroxyphenyl)-1-methyl-1H-inden-6-ol |

Formule moléculaire |

C18H18O2 |

Poids moléculaire |

266.3 g/mol |

Nom IUPAC |

1-ethyl-2-(4-hydroxyphenyl)-3-methyl-3H-inden-5-ol |

InChI |

InChI=1S/C18H18O2/c1-3-15-16-9-8-14(20)10-17(16)11(2)18(15)12-4-6-13(19)7-5-12/h4-11,19-20H,3H2,1-2H3 |

Clé InChI |

BBOUFHMHCBZYJJ-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)O |

SMILES canonique |

CCC1=C(C(C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)O |

Autres numéros CAS |

115217-02-2 |

Synonymes |

Indenestrol A; Indenoestrol A; (RS)-Indenestrol A; (±)-Indenestrol A; 3-Ethyl-2-(p-hydroxyphenyl)-1-methyl-inden-6-ol; 3-eEhyl-2-(4-hydroxyphenyl)-1-methyl-1H-inden-6-ol; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

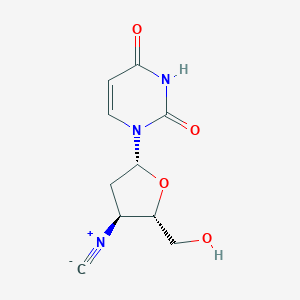

![1-[4-[2-Bromoethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B48592.png)

![1,3-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B48596.png)